4-methoxy-3-(1H-tetrazol-1-yl)aniline
Overview
Description
4-methoxy-3-(1H-tetrazol-1-yl)aniline: is an organic compound with the molecular formula C8H9N5O. It is a derivative of aniline, featuring a methoxy group at the fourth position and a tetrazole ring at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One of the synthetic routes involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate.
Classical Synthesis: Another method involves the reaction of 4-methoxyaniline with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring.
Industrial Production Methods: Industrial production methods for 4-methoxy-3-(1H-tetrazol-1-yl)aniline typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-methoxy-3-(1H-tetrazol-1-yl)aniline is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-methoxy-3-(1H-tetrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxy group can also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline: This compound features a methyl group on the tetrazole ring, which can influence its chemical properties and reactivity.
4-(1H-tetrazol-1-yl)aniline: Lacks the methoxy group, which can result in different chemical behavior and applications.
3-methoxy-5-(1H-tetrazol-1-yl)aniline:
Properties
IUPAC Name |
4-methoxy-3-(tetrazol-1-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-8-3-2-6(9)4-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPAMITZFWDCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327894 | |
Record name | 4-methoxy-3-(tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24812806 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891017-36-0 | |
Record name | 4-methoxy-3-(tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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